molecular formula C13H25NO3 B6340342 tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate CAS No. 1221346-51-5

tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate

Cat. No.: B6340342
CAS No.: 1221346-51-5
M. Wt: 243.34 g/mol
InChI Key: MDPGJIQDPHAHST-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate is a branched ester derivative featuring a tert-butyl group, a methyl substituent at the α-position, and a secondary amine linked to an oxolane (tetrahydrofuran, THF) ring at the β-position (Figure 1). The oxolane ring introduces stereoelectronic effects, while the tert-butyl ester enhances steric protection and stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10(12(15)17-13(2,3)4)8-14-9-11-6-5-7-16-11/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPGJIQDPHAHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1CCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolane-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets. The oxolane ring and tert-butyl ester group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Differences Biological/Reactivity Implications
tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate tert-butyl ester, α-methyl, β-amine with oxolan-2-ylmethyl substituent Reference compound for comparison Enhanced solubility (oxolane oxygen), stability (tert-butyl)
Methyl 2-amino-3-(oxolan-2-yl)propanoate Methyl ester, α-amino, β-oxolan-2-yl group Lacks tert-butyl and methyl groups; simpler structure Reduced steric protection; altered pharmacokinetics
tert-Butyl 3-[(3-methylbutyl)amino]propanoate tert-butyl ester, β-amine with branched alkyl chain (3-methylbutyl) Oxolane ring replaced by alkyl chain Lower solubility; potential for lipophilic interactions
tert-Butyl 2-methyl-3-(methylamino)propanoate tert-butyl ester, α-methyl, β-methylamino group Oxolane substituent absent; smaller amine group Reduced stereochemical complexity; altered binding affinity
Methyl 3-(oxolan-3-yloxy)propanoate Methyl ester, β-oxolan-3-yloxy group Oxolane linked via ether bond; no amine functionality Limited bioactivity; niche applications

Impact of Functional Groups

tert-Butyl Ester : Compared to methyl esters (e.g., ), the tert-butyl group improves stability against hydrolysis and enzymatic degradation, making the compound more suitable for prolonged biological studies .

Oxolane Ring : The oxolan-2-ylmethyl group enhances solubility in polar solvents due to the oxygen atom’s electronegativity, unlike alkyl chains (e.g., 3-methylbutyl in ) or aromatic substituents (e.g., naphthalene in ). This also reduces cytotoxicity compared to halogenated analogs .

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